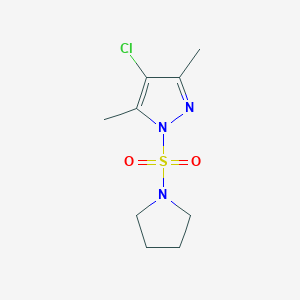![molecular formula C19H23NO4S B4973841 isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate is a chemical compound used in scientific research. It is also known as KN-93 and is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively researched for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Wirkmechanismus
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate works by inhibiting CaMKII, which is a key mediator of cellular signaling pathways. CaMKII is involved in various cellular processes, including gene expression, synaptic plasticity, and cell survival. By inhibiting CaMKII, isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate can modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been shown to have various biochemical and physiological effects. It can reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury and heart failure. It can also improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a selective inhibitor of CaMKII and can be used to study the role of CaMKII in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate. One potential direction is the development of more potent and selective CaMKII inhibitors. Another direction is the investigation of the therapeutic potential of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in other diseases, such as diabetes and stroke. Additionally, the use of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate in combination with other drugs or therapies could also be explored.
Synthesemethoden
The synthesis of isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate involves several steps. The first step involves the reaction of 4-nitrobenzoic acid with 4-propylphenylsulfonyl chloride in the presence of a base to form 4-{[(4-propylphenyl)sulfonyl]amino}benzoic acid. The second step involves the reaction of the acid with isopropyl chloroformate in the presence of a base to form isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have cardioprotective effects against ischemia-reperfusion injury and heart failure. It also has neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
propan-2-yl 4-[(4-propylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-4-5-15-6-12-18(13-7-15)25(22,23)20-17-10-8-16(9-11-17)19(21)24-14(2)3/h6-14,20H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSMPVVPAHLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4973765.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)

![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4973834.png)


![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)